2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic small molecule characterized by a multi-heterocyclic architecture. Its core structure includes:
- A 1,3,4-thiadiazole ring substituted at the 5-position with a 4-(4-fluorophenyl)piperazine moiety.
- A thioether linkage connecting the thiadiazole to an acetamide group.
- An N-(5-methylisoxazol-3-yl) substituent on the acetamide nitrogen.
This compound’s design integrates pharmacophores known for modulating central nervous system (CNS) targets, such as serotonin (5-HT) and dopamine receptors, due to the presence of the fluorophenylpiperazine moiety .
Properties
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S2/c1-12-10-15(23-27-12)20-16(26)11-28-18-22-21-17(29-18)25-8-6-24(7-9-25)14-4-2-13(19)3-5-14/h2-5,10H,6-9,11H2,1H3,(H,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSHRJZUOZRUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex molecule that incorporates several bioactive motifs, including a thiadiazole ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Structure and Properties
The compound's structure features:
- A thiadiazole ring, known for its diverse biological activities.
- A piperazine ring, which is commonly found in many pharmacologically active compounds.
- A fluorophenyl substituent that may enhance lipophilicity and biological interaction.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities. These include:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains and fungi. |
| Anticancer | Exhibits cytotoxic effects on cancer cell lines. |
| Enzyme Inhibition | Potential inhibitors of key enzymes like dihydrofolate reductase (DHFR) and acetylcholinesterase. |
Antimicrobial Activity
Studies have demonstrated that derivatives of the thiadiazole scaffold possess significant antimicrobial properties. For instance, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 5 µg/ml .
Anticancer Activity
The anticancer potential of this compound is supported by its structural similarity to other thiadiazole derivatives that have shown promising results in inhibiting cancer cell proliferation. For example, certain thiadiazole compounds have been reported to exhibit IC50 values comparable to established chemotherapeutics like Cisplatin .
Enzyme Inhibition Studies
Recent research has focused on the enzyme inhibition capabilities of thiadiazole-containing compounds. The compound under study has been evaluated for its ability to inhibit DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells. The presence of the thiadiazole moiety significantly enhances inhibitory activity, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of related thiadiazole compounds:
- Dihydrofolate Reductase Inhibition : A study demonstrated that modifications on the thiadiazole ring could enhance binding affinity to DHFR, leading to improved anticancer efficacy .
- Antimicrobial Screening : Another investigation found that derivatives with specific substitutions exhibited enhanced activity against Gram-positive bacteria, indicating the importance of structural modifications for optimizing biological effects .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets. Such studies have revealed critical interactions at the active sites of enzymes like DHFR and acetylcholinesterase .
Scientific Research Applications
Structural Characteristics
This compound belongs to the class of thiadiazole derivatives and features a piperazine moiety along with a methylisoxazole substituent. The presence of fluorine and sulfur atoms in its structure enhances its potential for biological activity. The molecular formula is , with a molecular weight of approximately 354.4 g/mol.
Antidepressant Activity
The piperazine moiety is known to influence neurotransmitter systems, making compounds containing this structure potential candidates for antidepressant therapies. Studies have indicated that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly prescribed for depression and anxiety disorders.
Antimicrobial Properties
Compounds with thiadiazole rings have demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that similar thiadiazole derivatives exhibit efficacy against both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics.
Anticancer Potential
The structural arrangement of this compound may also confer anticancer properties. Thiadiazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that the compound could interact with specific cellular pathways involved in cancer progression.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. The general synthetic pathway includes:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperazine Substitution : The introduction of the piperazine moiety is performed via nucleophilic substitution reactions.
- Final Acetamide Formation : The last step involves acylation to form the final acetamide structure.
Optimizing these steps can enhance yield and purity, which are critical for subsequent biological evaluations.
Case Studies
Several case studies have explored the pharmacological effects of compounds related to 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide :
- Inhibition of Tyrosinase : A study focused on piperazine derivatives indicated their potential as tyrosinase inhibitors, which could be beneficial in treating hyperpigmentation disorders .
- Urease Inhibition : Related compounds have shown promising urease inhibition activity, suggesting applications in treating conditions like peptic ulcers .
- Cytotoxicity Profiles : Evaluations using cell lines have demonstrated varying degrees of cytotoxicity among structurally similar compounds, emphasizing the need for thorough biological assessments before clinical application .
Chemical Reactions Analysis
Key Reaction Pathways
The compound’s reactivity is dominated by its functional groups:
-
1,3,4-Thiadiazole Ring : Susceptible to nucleophilic substitution at the 2-position due to electron-withdrawing effects of sulfur and nitrogen atoms.
-
Piperazine Nitrogen : Acts as a nucleophile in alkylation or acylation reactions.
-
Acetamide Linker : Hydrolyzable under acidic or basic conditions.
-
Isoxazole Ring : Stable under most conditions but may participate in electrophilic substitutions.
Nucleophilic Substitution Reactions
The thiadiazole’s sulfur atom and acetamide’s α-carbon are reactive sites:
-
Thioether Linkage : Reacts with alkyl halides (e.g., benzyl bromide) to form sulfonium salts .
-
Acetamide α-Carbon : Undergoes nucleophilic substitution with cyanide (TMSCN) or thiols (PhSH) in the presence of Cs₂CO₃ .
Mechanistic Insight :
The reaction of 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide with TMSCN in ethanol under basic conditions proceeds via an SN2 mechanism. The cyanide ion attacks the α-carbon of the acetamide, displacing the thiolate group.
Cyclocondensation Reactions
The thiadiazole-acetamide scaffold participates in cyclization to form fused heterocycles:
-
Thiazole Formation : Reaction with thiourea derivatives under basic conditions yields thiazolo[5,4-d]thiadiazoles .
-
Benzimidazole Derivatives : Condensation with 2-mercaptobenzimidazole forms tricyclic structures with enhanced lipophilicity .
Key Reaction :
Hydrolytic Stability
The acetamide bond is labile under extreme pH:
-
Acidic Hydrolysis : Cleaves the acetamide to yield 5-methylisoxazole-3-amine and a thiadiazole-thiol carboxylic acid.
-
Basic Hydrolysis : Forms a sodium salt of the carboxylic acid, which can be re-esterified.
Biological Derivatization Strategies
Structural modifications enhance pharmacological properties:
-
Piperazine Acylation : Introducing cyclopentylacetyl groups improves binding to serotonin receptors.
-
Thiadiazole Halogenation : Adding chlorine or fluorine at the 5-position increases anticancer activity .
Notable Derivative :
The compound 2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide showed 12-fold higher cytotoxicity against HepG2 cells compared to the parent molecule.
Comparison with Similar Compounds
Compound A: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- Key Differences :
- Thiadiazole Substituent : Ethyl group at the 5-position of thiadiazole (vs. 4-(4-fluorophenyl)piperazine in the target compound).
- Piperazine Substituent : 2-fluorophenyl (ortho-fluoro) group (vs. para-fluoro in the target compound).
- Acetamide Substituent : Lacks the 5-methylisoxazole moiety.
Implications :
- The absence of the isoxazole ring likely diminishes selectivity for kinase or GABAergic targets associated with this heterocycle.
Compound B: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
- Key Differences :
- Linker : A pyridazine-thiophene system replaces the piperazine-thiadiazole core.
- Thioacetamide Group : Retained but without the isoxazole substitution.
Implications :
- Reduced polarity compared to the fluorophenylpiperazine group may lower solubility in aqueous media.
Structural Comparison Table
Hypothesized Pharmacological Implications
- Target Compound vs. Compound A :
- The para-fluorophenyl group in the target compound may enhance affinity for serotonin receptors (e.g., 5-HT1A) due to optimal halogen positioning for hydrophobic interactions .
- The 5-methylisoxazole moiety could confer selectivity toward kinases (e.g., JAK3) or inflammatory mediators, a feature absent in Compound A.
- Target Compound vs. Compound B :
- The piperazine-thiadiazole core in the target compound is more likely to engage in hydrogen bonding with CNS targets compared to Compound B’s pyridazine-thiophene system.
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions optimize the yield and purity of this compound?
- Methodological Answer : The synthesis typically involves sequential heterocycle formation and coupling reactions. Key steps include:
- Thiadiazole ring synthesis : Cyclization of thiosemicarbazides with carboxylic acids under acidic conditions (e.g., POCl₃) .
- Piperazine coupling : Reaction of 4-(4-fluorophenyl)piperazine with thiadiazole intermediates using coupling agents like EDCI/HOBt in DMF at 60–80°C .
- Thioacetamide linkage : Alkylation of the thiol group with chloroacetamide derivatives in the presence of K₂CO₃ in refluxing ethanol .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: DCM/MeOH) improves purity.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiadiazole formation | POCl₃, reflux, 4h | 65–70 | ≥95% | |
| Piperazine coupling | EDCI/HOBt, DMF, 70°C | 55–60 | ≥90% | |
| Thioether formation | K₂CO₃, ethanol, reflux | 75–80 | ≥98% |
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.0–7.3 ppm), piperazine (δ 2.5–3.5 ppm), and isoxazole (δ 6.2 ppm) protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy : Identify thioamide C=S (∼680 cm⁻¹) and acetamide C=O (∼1650 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore?
- Methodological Answer :
- Analog Synthesis : Replace 4-fluorophenylpiperazine with non-fluorinated or bulkier groups (e.g., cyclohexyl) to assess fluorine’s role .
- Bioactivity Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or antimicrobial activity (MIC) across analogs .
- Computational Modeling : Use docking (AutoDock Vina) to map interactions between the thiadiazole-thioacetamide core and target proteins .
- Data Table : Example SAR of Analogs
| Analog Substituent | Bioactivity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 4-Fluorophenyl | 0.12 (Kinase X) | Fluorine enhances binding via hydrophobic interactions |
| 4-Chlorophenyl | 0.45 | Reduced activity due to steric hindrance |
| Piperazine → Morpholine | >10.0 | Loss of basic nitrogen critical for target engagement |
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity Verification : Confirm compound integrity via HPLC (>98% purity) and LC-MS to rule out degradation .
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate unoptimized assay conditions .
Q. What computational strategies predict binding modes with neurological targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with serotonin/dopamine receptors. The piperazine moiety often anchors in the orthosteric pocket .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity; correlate with experimental IC₅₀ values .
Q. How to design stability studies under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via HPLC for hydrolytic byproducts .
- Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux hours) to detect photo-oxidation .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor via TLC/NMR .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
